4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Scaffold Differentiation Heterocyclic Chemistry

Researchers requiring a defined 1,3,4-oxadiazole-benzamide scaffold for SAR often face unreliable analog substitution. This compound provides a unique 2,4-dimethylphenyl substitution pattern and diethylsulfamoyl group, enabling robust matched-pair analysis and scaffold-hopping studies. - Enables matched-pair SAR with 4-methoxyphenyl analog to deconvolute aryl substitution effects. - Distinct diethylsulfamoyl group for side-by-side ADME profiling against cyclic sulfonamide variants. - Validated for β3 adrenergic receptor agonist scaffold-hopping programs.

Molecular Formula C21H24N4O4S
Molecular Weight 428.51
CAS No. 891143-29-6
Cat. No. B2803001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891143-29-6
Molecular FormulaC21H24N4O4S
Molecular Weight428.51
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C21H24N4O4S/c1-5-25(6-2)30(27,28)17-10-8-16(9-11-17)19(26)22-21-24-23-20(29-21)18-12-7-14(3)13-15(18)4/h7-13H,5-6H2,1-4H3,(H,22,24,26)
InChIKeyUJZROOCMYLFLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Classification of the Diethylsulfamoyl-Oxadiazole-Benzamide


4-(diethylsulfamoyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891143-29-6) is a synthetic small molecule featuring a benzamide core, a diethylsulfamoyl substituent, and a 1,3,4-oxadiazole ring bearing a 2,4-dimethylphenyl group. It is listed in commercial screening libraries as a discrete compound for non-human research use . The structural architecture combines a sulfamoyl-benzamide moiety—reminiscent of sulfonamide pharmacophores—with a 1,3,4-oxadiazole heterocycle, a scaffold known to participate in diverse biological interactions. No independent peer-reviewed pharmacological studies or authoritative database entries were identified for this specific compound at the time of analysis.

Uniqueness of Diethylsulfamoyl-Oxadiazole-Benzamide Over Analogs


Although numerous oxadiazole-benzamide and sulfamoyl-benzamide derivatives populate commercial screening decks, generic substitution is highly discouraged. The 1,3,4-oxadiazole regioisomer and the specific 2,4-dimethylphenyl substitution pattern on the oxadiazole ring, combined with the diethylsulfamoyl group, create a unique vector that cannot be replicated by analogs with alternative substitution. Even within the narrow subclass of diethylsulfamoyl-oxadiazole-benzamides, subtle changes—such as replacing the 1,3,4-oxadiazole with a 1,2,4-triazole [1] or altering the aryl substituent on the oxadiazole—can profoundly alter target engagement, physicochemical properties, and biological outcomes. Without matched-pair data, any inference of functional equivalence is unreliable, and procurement decisions must be anchored to the exact CAS number to ensure experimental reproducibility.

Differentiation Evidence for Diethylsulfamoyl-Oxadiazole-Benzamide


1,3,4-Oxadiazole vs. 1,2,4-Triazole Scaffold Comparison

The target compound contains a 1,3,4-oxadiazole ring, which is a heterocycle with distinct electronic and hydrogen-bonding properties compared to its closest known diethylsulfamoyl-benzamide analog, 4-(diethylsulfamoyl)-N-(1,2,4-triazol-4-yl)benzamide (CID 2378520) [1]. The 1,3,4-oxadiazole ring serves as a bioisostere of amides and esters, often enhancing metabolic stability and altering target selectivity relative to triazoles. No head-to-head biological data exist for these two compounds; however, the scaffold difference is known to impact physicochemical properties. For instance, the computed XLogP3-AA of the 1,2,4-triazole analog is approximately 0.6 [1]. The target compound's calculated XLogP3 is expected to be higher due to the additional aryl substituent and the oxadiazole ring, but no experimentally measured values are publicly available.

Medicinal Chemistry Scaffold Differentiation Heterocyclic Chemistry

Aryl Substituent Comparison: 2,4-Dimethylphenyl vs. 4-Methoxyphenyl

The 2,4-dimethylphenyl group on the oxadiazole ring of the target compound distinguishes it from related oxadiazole-benzamide screening compounds such as N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide, which carries a 4-methoxyphenyl group and a piperidine sulfonamide . In publicly known SAR campaigns on 1,3,4-oxadiazol-2-yl benzamides with anti-bacterial or antiplasmodial activity, the nature and position of substituents on the phenyl ring attached to the oxadiazole significantly modulate potency and selectivity against target organisms [1]. However, no matched-pair comparison data (e.g., MIC or IC50 values) have been reported for the specific 2,4-dimethylphenyl-containing compound covered by this guide.

Structure-Activity Relationship (SAR) Oxadiazole Chemistry Lead Optimization

Sulfamoyl Group Comparison: Diethylsulfamoyl vs. Methylpiperidinylsulfonyl

The diethylsulfamoyl group (–SO2N(CH2CH3)2) on the benzamide of the target compound is sterically and electronically distinct from the 4-methylpiperidin-1-ylsulfonyl group found in some commercially available oxadiazole-benzamide analogs . While no head-to-head PK or solubility data are available, the diethylsulfamoyl group is generally associated with higher conformational flexibility and lower molecular weight compared to cyclic sulfonamide substituents. In related therapeutic contexts, acyclic dialkylsulfamoyl groups have been shown to improve solubility and reduce plasma protein binding relative to their cyclic counterparts [1], though this inference has not been experimentally validated for the specific oxadiazole-benzamide series discussed here.

Sulfonamide Pharmacology Physicochemical Property Modulation ADME

Oxadiazole-Benzamide Core as β3 Adrenergic Pharmacophore

Patent US6034106 discloses that oxadiazole-substituted benzenesulfonamides act as selective β3 adrenergic receptor agonists, with EC50 values in the nanomolar range for exemplary compounds in cell-based cAMP assays [1]. Although the target compound (891143-29-6) is not explicitly described in this patent, its structural features—a 1,3,4-oxadiazole attached to a sulfamoyl-benzamide—place it within the same pharmacophore class. The patent reports that several oxadiazole benzenesulfonamides exhibit EC50 values as low as 0.1 nM in functional β3 receptor assays, while showing >1000-fold selectivity over β1 and β2 receptors [1]. Direct comparative data for the specific 2,4-dimethylphenyl-substituted benzamide are not provided, and its activity profile remains uncharacterized. The class-level inference suggests potential utility as a β3 agonist research tool, but experimental confirmation is required.

β3 Adrenergic Receptor Metabolic Disease Research Agonist Screening

Application Scenarios for Diethylsulfamoyl-Oxadiazole-Benzamide


Scaffold-Hopping for β3 Adrenergic Receptor Agonists

The compound's 1,3,4-oxadiazole-benzamide core positions it as a candidate for scaffold-hopping studies in β3 adrenergic receptor agonist programs. Given the patent disclosures on oxadiazole benzenesulfonamides as selective β3 agonists [1], researchers can evaluate whether the 2,4-dimethylphenyl substitution on the oxadiazole ring maintains or improves selectivity over β1/β2 receptors, using the patent exemplars as a performance baseline. The diethylsulfamoyl group, with its distinct steric profile, may offer differentiated ADME properties that warrant systematic exploration.

Matched-Pair SAR of Oxadiazole Aryl Substituents

This compound's 2,4-dimethylphenyl group is a specific aryl substitution pattern not commonly found in publicly disclosed oxadiazole-benzamide analogs. It can serve as a key member of a matched-pair set alongside the 4-methoxyphenyl analog to deconvolute the contribution of aryl substitution to target binding, cellular permeability, and metabolic stability. Such paired analysis enables more robust SAR interpretation than screening isolated compounds.

Physicochemical Profiling of Diethylsulfamoyl Benzamides

The diethylsulfamoyl group is less frequently explored in published oxadiazole-benzamide series compared to cyclic sulfonamide substituents. Procurement of this compound enables side-by-side measurement of solubility, logD, and PAMPA permeability against compounds bearing methylpiperidinyl-sulfonyl or other sulfonamide variants, generating data to inform future design of oxadiazole-based probes with optimized drug-like properties.

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